
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H17F2NO5S3 and its molecular weight is 473.52. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity and Gene Expression Analysis
Sulfonamide compounds, including variations of the mentioned chemical, have been evaluated for antitumor activities. Studies show that specific sulfonamides disrupt tubulin polymerization and affect cell cycle phases, leading to antimitotic and antiproliferative effects against cancer cell lines. Gene expression analyses further illuminate the pharmacophore structure and drug-sensitive pathways, offering insights into their mechanism of action against tumors (Owa et al., 2002).
Interaction with Tubulin
Research has demonstrated that sulfonamide drugs, including those related to the specified compound, bind to the colchicine site of tubulin. These interactions, characterized by changes in tubulin's conformation, highlight the therapeutic potential of sulfonamides as antimitotic agents. The study of these interactions provides valuable information on the drug-tubulin binding thermodynamics, which is crucial for the development of new anticancer drugs (Banerjee et al., 2005).
COX-2 Inhibition for Anti-inflammatory Applications
The introduction of fluorine atoms in sulfonamide compounds enhances selectivity towards cyclooxygenase-2 (COX-2) inhibition. This property is crucial for developing treatments for conditions like rheumatoid arthritis and osteoarthritis. Studies on derivatives have led to the identification of potent, highly selective, and orally active COX-2 inhibitors, demonstrating the therapeutic potential of fluorine-substituted sulfonamides in anti-inflammatory drugs (Hashimoto et al., 2002).
Fluorescence and Sensing Applications
Sulfonamide compounds have also been synthesized for use as fluorophores in zinc(II) detection. These compounds exhibit fluorescence upon binding to zinc ions, making them useful tools for studying intracellular zinc concentrations. The development and characterization of these fluorophores contribute to our understanding of zinc's biological roles and offer potential applications in bioimaging and diagnostics (Coleman et al., 2010).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been investigated for their potential as carbonic anhydrase inhibitors, with applications ranging from treating glaucoma to managing mountain sickness. Fluorine-containing triazinyl sulfonamide derivatives, in particular, have shown significant inhibition of carbonic anhydrase isozymes, highlighting the therapeutic potential of these compounds in treating various conditions (Ceruso et al., 2014).
Eigenschaften
IUPAC Name |
3-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO5S3/c1-27-17-9-8-15(11-16(17)21)30(25,26)22-12-19(18-3-2-10-28-18)29(23,24)14-6-4-13(20)5-7-14/h2-11,19,22H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFSQVREABNDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[5-[[(2-fluorobenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2668274.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2668276.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine](/img/structure/B2668278.png)
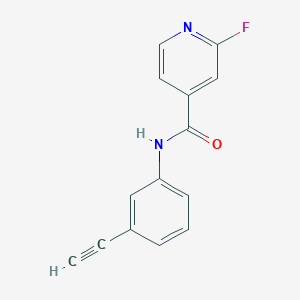
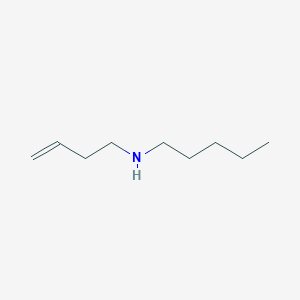
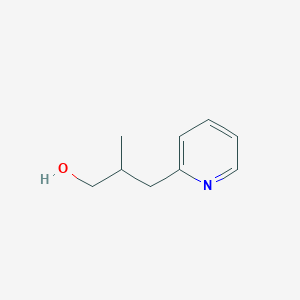
![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)
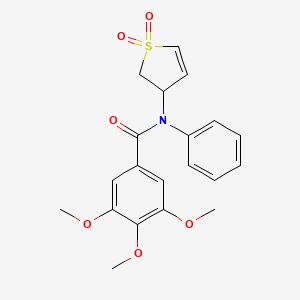
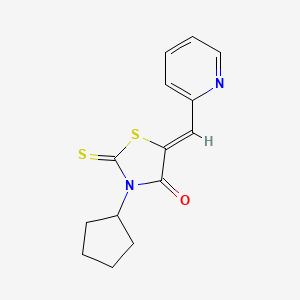
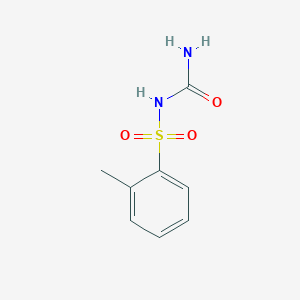

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)